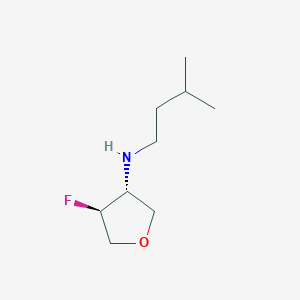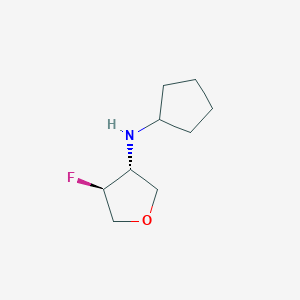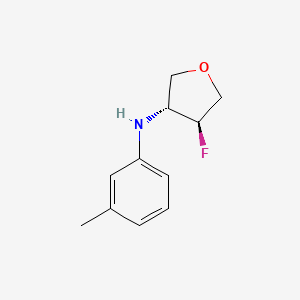
2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . The use of 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate” would likely be complex due to the presence of multiple functional groups. The benzyloxy group would likely be attached to the phenyl ring, and the nitro group would add further complexity .Chemical Reactions Analysis
Benzylic compounds are known to undergo various reactions. They are activated towards free radical attack and show enhanced reactivity in SN1, SN2, and E1 reactions . They are also susceptible to oxidative degradation . The presence of a nitro group could also influence the reactivity of the compound .Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have shown that derivatives of 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate have been synthesized and evaluated for their potential as anticancer agents. These compounds target the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is overexpressed in numerous human cancers. Compounds with this moiety have demonstrated potent anticancer activity against various cancer cell lines, including HCT116, HepG-2, and MCF7, while showing safety towards normal cells .
EGFR-TK Inhibition
The derivatives of this compound have been specifically designed to inhibit EGFR-TK, a critical enzyme in cancer cell proliferation. Some derivatives have shown remarkable inhibitory activity with IC50 values in the sub-micromolar range, comparable to established drugs like gefitinib. This suggests their potential use in targeted cancer therapy .
Antioxidant Properties
Transition metal complexes derived from Schiff base ligands related to 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate have been synthesized and analyzed for their antioxidant activities. These complexes have shown high potency in decolorizing DPPH, a common assay for antioxidant activity, indicating their potential as antioxidants .
Antimicrobial Activity
The same transition metal complexes have also been tested for their antimicrobial properties. They have demonstrated significant activity against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as fungal strains like A. niger and C. albicans. This suggests their application in developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. For instance, docking studies of the Schiff base ligands and their metal complexes have provided insights into their binding affinities and mode of action, which is crucial for drug design .
Structural Analysis
Research has also focused on the structural analysis of derivatives of 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate . Crystallographic studies help in confirming the geometry and hybridization states of the compounds, which are essential for understanding their reactivity and interaction with biological targets .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chloro-3-nitro-2-phenylmethoxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-11-17(22(24)25)19(26-13-14-7-3-1-4-8-14)18(12-16)27-20(23)15-9-5-2-6-10-15/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIUWTKZBFJJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677773 | |
| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |
CAS RN |
891497-54-4 | |
| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)
![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)





![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)
